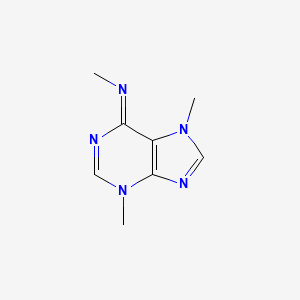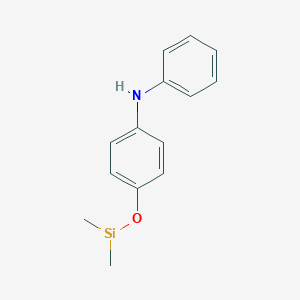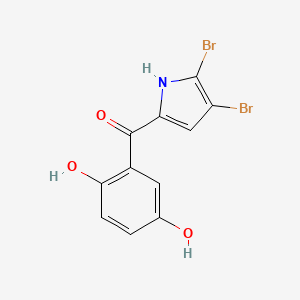
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is a compound that features a pyrrole ring substituted with bromine atoms and a phenyl ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone typically involves the reaction of 4,5-dibromo-1H-pyrrole-2-carbaldehyde with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms on the pyrrole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atoms and hydroxyl groups may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone: Similar structure but lacks the hydroxyl groups on the phenyl ring.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar pyrrole ring but with a carboxylate group instead of a phenyl ring.
Uniqueness
(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is unique due to the presence of both bromine atoms on the pyrrole ring and hydroxyl groups on the phenyl ring. This combination of functional groups provides unique chemical reactivity and potential biological activity .
Properties
CAS No. |
50372-58-2 |
|---|---|
Molecular Formula |
C11H7Br2NO3 |
Molecular Weight |
360.99 g/mol |
IUPAC Name |
(4,5-dibromo-1H-pyrrol-2-yl)-(2,5-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C11H7Br2NO3/c12-7-4-8(14-11(7)13)10(17)6-3-5(15)1-2-9(6)16/h1-4,14-16H |
InChI Key |
YKCQKCYNUIQPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)C2=CC(=C(N2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




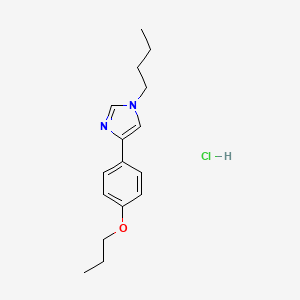
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
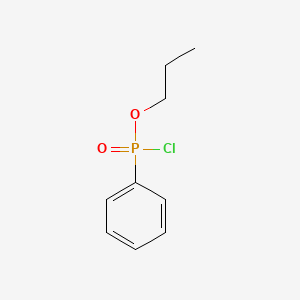


![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)


![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
